氮杂环戊烷-1-基(环戊基)乙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

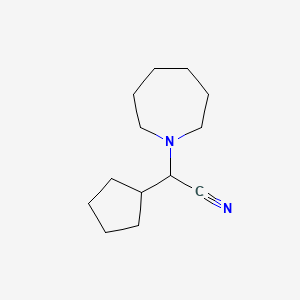

Azepan-1-yl(cyclopentyl)acetonitrile is a compound that features a seven-membered azepane ring attached to a cyclopentyl group and an acetonitrile moiety. The structure of this compound allows for several low-energy conformers due to its flexible ring structure. This flexibility is significant as it can influence the compound's reactivity and physical properties .

Synthesis Analysis

Although the provided papers do not directly describe the synthesis of azepan-1-yl(cyclopentyl)acetonitrile, they do provide insights into related chemical reactions. For instance, the synthesis of 5-amino-1,2,3-triazoles from aryl azides and aryl acetonitriles is facilitated by a Cs2CO3-catalyzed [3+2]-cycloaddition reaction . This information suggests that similar catalytic methods could potentially be applied to the synthesis of azepan-1-yl(cyclopentyl)acetonitrile or related compounds.

Molecular Structure Analysis

The molecular structure of azepan-1-yl(cyclopentyl)acetonitrile is characterized by its conformational flexibility. Computational studies have identified six stable conformers on the potential energy surfaces of related molecules, which implies that azepan-1-yl(cyclopentyl)acetonitrile may also exhibit multiple stable conformations . This conformational diversity can have a profound effect on the molecule's reactivity and interactions with other molecules.

Chemical Reactions Analysis

The reactivity of azepan-1-yl(cyclopentyl)acetonitrile can be inferred from studies on similar compounds. The azide–acetonitrile "click" reaction is an example of how acetonitrile functionalities react under catalytic conditions to form heterocyclic compounds . This suggests that azepan-1-yl(cyclopentyl)acetonitrile could participate in similar reactions, potentially leading to the formation of novel cyclic structures or functionalized derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepan-1-yl(cyclopentyl)acetonitrile can be deduced from thermochemical studies. The gas-phase standard enthalpy of formation and the enthalpies of vaporization have been experimentally determined for related compounds using combustion calorimetry and Calvet microcalorimetry . These properties are essential for understanding the stability and behavior of the compound under various conditions. Additionally, the establishment of an increments scheme based on experimental data allows for the prediction of the gas-phase enthalpy of formation for a wide range of cyclic and acyclic hydrocarbons and amines, which would include azepan-1-yl(cyclopentyl)acetonitrile .

科学研究应用

热化学见解和构象能

对氮杂环戊烷和氮杂环戊烷-1-基乙腈的研究提供了对其构象能的热化学见解。这些化合物表现出柔性的环结构,呈现出几种低能构象形式。计算和实验研究阐明了这些分子的气相标准生成焓,有助于更广泛地了解环状/非环状烃和胺的结构和反应性行为。这项研究对预测类似化合物的汽相焓生成具有重要意义,有助于开发新材料和化学品 (Freitas 等,2014)。

合成路线和药理活性

另一项研究探索了新型化合物的合成和药理活性,包括氮杂环戊烷-1-基乙腈衍生物,在动物试验中表现出有效的抗精神病活性。这些发现可以为开发针对中枢神经系统的新型治疗剂提供信息 (Steiner 等,1986)。

化学合成和应用

氮杂环戊烷衍生物与其他化合物(如环丙烯酮)的反应已被证明通过环扩展反应形成新型氮杂菲衍生物。这项研究突出了氮杂环戊烷-1-基乙腈衍生物在化学合成中的多功能性,为创建复杂分子结构提供了新途径 (Stierli 等,1983)。

神经肽 Y Y(2) 受体拮抗剂

在药理学领域,氮杂环戊烷-1-基乙腈衍生物已被研究其作为神经肽 Y Y(2) 受体拮抗剂的作用。这些化合物显示出高亲和力和选择性,表明在治疗受神经肽 Y 影响的疾病(如肥胖、焦虑和抑郁)中具有潜在应用 (Doods 等,1999)。

高级有机合成

对氮杂环戊烷-1-基乙腈衍生物的进一步研究促进了高级有机合成技术的发展。例如,涉及这些化合物的催化发散环加成反应导致了新型分子骨架的产生,展示了该化合物在合成复杂有机结构中的用途 (Deng 等,2017)。

安全和危害

The safety information for Azepan-1-yl(cyclopentyl)acetonitrile includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . A Material Safety Data Sheet (MSDS) is available for more detailed safety information .

属性

IUPAC Name |

2-(azepan-1-yl)-2-cyclopentylacetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2/c14-11-13(12-7-3-4-8-12)15-9-5-1-2-6-10-15/h12-13H,1-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDVRVFBOHNBGHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C(C#N)C2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301238637 |

Source

|

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azepan-1-yl(cyclopentyl)acetonitrile | |

CAS RN |

1119449-72-7 |

Source

|

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119449-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | α-Cyclopentylhexahydro-1H-azepine-1-acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301238637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

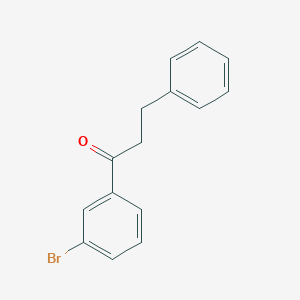

![4'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292944.png)